4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine
Description
Properties
IUPAC Name |
4-tert-butyl-2-piperidin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYOZZMLTAZELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Piperidin-4-yl)-4-tert-butylthiazole synonyms and nomenclature
Initiating Compound Identification
I'm starting by casting a wide net, running comprehensive Google searches to unearth synonyms, the IUPAC name, the CAS Registry Number, and any other helpful identifiers for 2-(Piperidin-4-yl)-4-tert-butylthiazole. My aim is a robust foundation of information to build upon.
Expanding Identification Strategies
I'm now diving deeper, searching PubChem, ChemSpider, and supplier catalogs for 2-(Piperidin-4-yl)-4-tert-butylthiazole. I am uncovering trade names and exploring its usage context. I'll integrate historical data and look for IUPAC guidelines. Then, I will focus on structuring a technical guide, prioritizing the IUPAC name and creating a clear nomenclature table. The next step is a Graphviz diagram, followed by the technical guide.
Refining Data Acquisition
I'm now employing targeted Google searches and database queries to flesh out identifiers. Historical use cases and associated naming conventions are also under scrutiny. I'm actively researching and interpreting relevant IUPAC naming guidelines to build a robust framework. I'm focusing on systematically cataloging the nomenclature.
Biological activity of 4-substituted thiazole piperidine derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Substituted Thiazole Piperidine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of hybrid molecules by combining different pharmacophores is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of 4-substituted thiazole piperidine derivatives, a class of compounds that has garnered significant attention for its broad spectrum of biological activities. By merging the thiazole nucleus, a versatile scaffold found in numerous approved drugs, with the piperidine ring, a common moiety in centrally active agents, researchers have unlocked derivatives with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] This document delves into the synthetic methodologies, explores the structure-activity relationships (SAR), and presents detailed experimental protocols and quantitative data to offer a field-proven perspective for researchers, scientists, and drug development professionals.
Rationale and Synthesis Strategies
The thiazole ring is a cornerstone heterocyclic motif, integral to the structure of drugs like the antibiotic Sulfathiazole and the anticancer agent Tiazofurin.[1][6] Its unique electronic properties and ability to form multiple hydrogen bonds make it an excellent pharmacophore.[7][8] Similarly, the piperidine scaffold is prevalent in pharmaceuticals, particularly those targeting the central nervous system, due to its ability to confer favorable physicochemical properties such as improved solubility and bioavailability.[2][5] The strategic combination of these two moieties, with functionalization at the thiazole's 4-position, creates a versatile template for molecular exploration.
General Synthetic Pathway: Hantzsch Thiazole Synthesis
A predominant method for synthesizing the 4-substituted thiazole core is the Hantzsch synthesis. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant. For the derivatives , a piperidine-containing thioamide is a common starting material.
Experimental Protocol: General Synthesis of 4,5-Disubstituted-Thiazolyl Amides[9]
This protocol describes a two-step synthesis starting from a 2-aminothiazole derivative.
Step 1: Synthesis of 2-Chloroacetamido Thiazole Intermediate
-
Dissolve 2-aminothiazole (or a suitable 4-substituted aminothiazole) (0.02 mol) in dry benzene.
-
Add a cooled solution of chloroacetyl chloride (0.033 mol) in dry benzene (7.5 mL) dropwise to the thiazole solution.
-
Reflux the reaction mixture in a water bath at 80°C for 3 hours.
-
Remove the benzene and excess chloroacetyl chloride by distillation.
-
Wash the resulting residue with an aqueous sodium bicarbonate solution (5% w/v) followed by cold water.
-
Dry the crude product and recrystallize it from ethanol to yield the chloroacetamido thiazole intermediate.
Step 2: Synthesis of the Final Thiazole Piperidine Derivative
-
Create a mixture of the 2-chloroacetamido thiazole intermediate (0.006 mol), 4-hydroxypiperidine (0.007 mol), absolute ethanol (15 mL), and anhydrous sodium carbonate (1.48 g).
-
Heat the mixture under reflux in a water bath for 12 hours.
-
Remove the excess amine and ethanol by distillation.
-
Treat the residue with a 5% sodium bicarbonate solution to remove acidic impurities.
-
Filter, wash with water, and dry the solid product.
-
Crystallize the final compound from 95% ethanol.
-
Confirm the structure using spectroscopic analysis (IR, 1H-NMR, MS) and elemental analysis.
Workflow Visualization
Caption: General workflow for the synthesis of thiazole piperidine derivatives.
Anticancer Activity
A significant body of research highlights the potent anticancer activity of 4-substituted thiazole piperidine derivatives against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2).[9][10][11]
Mechanism of Action
The cytotoxic effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][12]
-
Apoptosis Induction: Certain derivatives have been shown to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes like Bcl-2.[12] One study identified a compound that dramatically induced apoptotic cell death by 4.16-fold in cancer cells.[12] Another promising derivative was found to increase early and late apoptosis significantly in MCF-7 cells.[11]
-
Cell Cycle Arrest: These molecules can halt the progression of the cell cycle, typically at the G1/S phase, preventing cancer cells from proliferating.[11]
-
Enzyme Inhibition: A key mechanism for some derivatives is the inhibition of critical signaling proteins, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[11]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Linker/Substituent | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 9i | bis-thiadiazole | 8.51 ± 2.5 | 22.02 ± 2.9 | 13.01 ± 2.8 | [10] |
| 9a | bis-thiazole | 9.98 ± 2.0 | 23.78 ± 4.0 | 13.67 ± 2.3 | [10] |
| 4c | Hydrazinyl-thiazolone | - | 7.26 ± 0.44 | 2.57 ± 0.16 | [11] |
| 4a | Hydrazinyl-thiazolone | - | 6.69 ± 0.41 | 12.7 ± 0.77 | [11] |
| Doxorubicin | Standard Drug | Comparable | - | Comparable | [9] |
| Staurosporine | Standard Drug | - | 8.4 ± 0.51 | 6.77 ± 0.41 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity[12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of approximately 1x10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole piperidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
Signaling Pathway Visualization
Caption: Simplified mechanism of anticancer action via apoptosis induction.
Antimicrobial Activity
The thiazole piperidine scaffold has demonstrated significant potential in combating bacterial and fungal pathogens.[3][13] The combination of the thiazole ring, known for its antimicrobial properties, with the piperidine moiety can lead to compounds with potent and broad-spectrum activity.[4]
Spectrum of Activity
-
Antibacterial: Derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[3][14]
-
Antifungal: Notable activity has been reported against various Candida species, including C. albicans, with some compounds showing superior or comparable activity to the standard drug Fluconazole.[3][14]
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that the nature of substituents is critical for antimicrobial potency. For instance, the presence of a p-bromophenyl group at the 4-position of the thiazole ring was found to increase antifungal activity.[14] Similarly, electron-withdrawing groups like bromine on a phenyl ring attached to the core structure were shown to be essential for antimicrobial effects.[15]
Data Presentation: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 59 | C. albicans | 3.9 - 62.5 | Fluconazole | 250 | [14] |
| 11 | S. aureus | 6.25 - 12.5 | - | - | [3] |
| 11 | E. coli | 6.25 - 12.5 | - | - | [3] |
| 25 | E. coli | 12.5 | - | - | [4] |
| 6 | S. aureus | 1500 | - | - | [5] |
| 6 | E. coli | 1500 | - | - | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture the test microorganism (bacteria or fungi) overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key driver of many diseases. Thiazole piperidine derivatives have emerged as potent anti-inflammatory agents, often with accompanying analgesic (pain-relieving) properties.[2][16]
Mechanism of Action
The anti-inflammatory effects are largely attributed to the modulation of the arachidonic acid cascade.[17]
-
Enzyme Inhibition: Compounds can dually inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[17][18]
-
Cytokine Reduction: Some derivatives reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[19]
-
Analgesic Pathways: The pain-relieving effects can be peripheral (by reducing inflammation) or central. Intriguingly, some compounds exert their effects through the opioidergic system, indicating a mechanism similar to opioid analgesics but from a non-opioid scaffold.[2][16]
Data Presentation: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute anti-inflammatory activity.
| Compound ID | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference Drug | Inhibition (%) | Reference |
| 5d | - | 4 hours | ~64% | Celecoxib | 88% | [18] |
| 5e | - | 4 hours | ~88% | Celecoxib | 88% | [18] |
| LQFM182 | 100 | 1 - 4 hours | Significant reduction | - | - | [19] |
| Various | - | - | 26.1 - 64.3% | - | - | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice[19]
-
Animal Acclimatization: Acclimatize male Swiss mice to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compound orally (p.o.) at a specific dose (e.g., 100 mg/kg). Administer a reference drug (e.g., Indomethacin) to a positive control group and the vehicle to a negative control group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the negative control group.
Pathway Visualization: Arachidonic Acid Cascade
Caption: Inhibition of key enzymes in the arachidonic acid inflammatory pathway.
Other Notable Biological Activities
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease.[20] Several 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been synthesized and shown to be potent and selective AChE inhibitors, with some compounds exhibiting greater potency than the standard drug Donepezil.[20][21]
| Compound ID | AChE Inhibition IC50 (µM) | BChE Inhibition | Reference Drug (Donepezil) IC50 (µM) | Reference |
| 5o | 0.011 | Not notable | 0.054 | [20] |
| Benzyl deriv. | 0.011 ± 0.001 | No | 0.054 ± 0.002 | [21] |
| 2-pyridyl deriv. | 0.051 ± 0.002 | No | 0.054 ± 0.002 | [21] |
Conclusion and Future Perspectives
The 4-substituted thiazole piperidine framework represents a privileged scaffold in modern drug discovery. The amalgamation of these two pharmacologically significant rings has yielded a plethora of derivatives with compelling biological profiles spanning oncology, infectious diseases, and inflammation. The structure-activity relationship studies consistently demonstrate that fine-tuning the substituents on the thiazole and piperidine rings, as well as the linker connecting them, is a powerful strategy for optimizing potency and selectivity.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent hits to improve their pharmacokinetic and pharmacodynamic profiles.
-
Mechanism Deconvolution: Employing advanced biochemical and cellular assays to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Advancing the most promising candidates to more complex preclinical animal models to validate their therapeutic potential.
The versatility and demonstrated efficacy of 4-substituted thiazole piperidine derivatives ensure that they will remain an area of intense investigation, with the potential to deliver next-generation therapeutics for a variety of unmet medical needs.
References
- Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Institutes of Health (NIH).
- Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online.
- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. National Institutes of Health (NIH).
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Royal Society of Chemistry.
- Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. ResearchGate.
- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Pharmaceutical Negative Results.
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI.
- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Royal Society of Chemistry.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH).
- Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine. ResearchGate.
- Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Semantic Scholar.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. National Institutes of Health (NIH).
- Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals.
- New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. ResearchGate.
- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. National Institutes of Health (NIH).
- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. National Institutes of Health (NIH).
- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.
- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. ResearchGate.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 12. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 19. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
The Pharmacophore Fusion: A Technical Review of 2,4-Disubstituted Thiazole Piperidines
Executive Summary: The Power of Hybridization
In the landscape of modern medicinal chemistry, the "privileged structure" concept dictates that certain molecular scaffolds exhibit inherent affinity for diverse biological targets. The 2,4-disubstituted thiazole piperidine represents a synergistic fusion of two such scaffolds:
-
The Thiazole Core: A five-membered aromatic heterocycle acting as a hydrogen bond acceptor/donor and a bioisostere of the peptide bond, crucial for
- stacking interactions within enzyme active sites. -
The Piperidine Ring: A saturated secondary amine that improves water solubility, bioavailability, and often serves as a cationic mimic interacting with anionic pockets (e.g., the catalytic anionic site of Acetylcholinesterase).
This technical guide dissects the synthetic pathways, structure-activity relationships (SAR), and therapeutic applications of this hybrid class, specifically focusing on oncology and neurodegenerative interventions.
Synthetic Architecture: The Hantzsch Protocol
The most robust route to generating 2,4-disubstituted thiazole piperidines is the Hantzsch Thiazole Synthesis . This condensation reaction involves an
Mechanistic Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (
Causality in Chemistry:
-
Solvent Choice (Ethanol/Methanol): Polar protic solvents are selected to stabilize the transition state of the initial
attack and facilitate the proton transfers required for dehydration. -
Reflux: Essential to overcome the activation energy barrier for the aromatization step (dehydration), which is the driving force of the reaction.
Visualization: Reaction Mechanism
The following diagram illustrates the formation of a 4-(piperidinyl-phenyl)-thiazole hybrid.
Figure 1: Step-wise mechanism of the Hantzsch synthesis yielding the thiazole-piperidine scaffold.
Validated Experimental Protocol
Target Molecule: 4-(4-(Piperidin-1-yl)phenyl)-2-aminothiazole
-
Reagent Prep: Dissolve 4-(piperidin-1-yl)acetophenone (1.0 eq) in glacial acetic acid. Add bromine (1.0 eq) dropwise at 0°C to generate the
-bromoketone in situ. Note: In situ generation prevents handling lachrymatory purified bromoketones. -
Condensation: To the reaction vessel, add Thiourea (1.2 eq) and absolute ethanol (10 mL/mmol).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring (Self-Validation):
-
Check TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Success Indicator: Disappearance of the starting ketone spot and appearance of a fluorescent spot near the baseline (hydrobromide salt).
-
-
Work-up: Cool to room temperature. The product often precipitates as the HBr salt. Filter and wash with cold ethanol.
-
Neutralization: Suspend the salt in water and adjust pH to ~8-9 using 10%
or . The free base will precipitate. -
Purification: Recrystallize from hot ethanol/DMF mixture.
Therapeutic Applications & SAR
Neurology: Acetylcholinesterase (AChE) Inhibition
In Alzheimer's research, these hybrids are designed as dual-binding site inhibitors.
-
Piperidine Role: Mimics the quaternary ammonium of acetylcholine, binding to the Catalytic Anionic Site (CAS) .
-
Thiazole Role: Binds to the Peripheral Anionic Site (PAS) via
- stacking with Trp286, preventing AChE-induced A aggregation.
Key Insight: A linker length of 2-4 carbons between the piperidine and thiazole is often optimal to span the gorge of the AChE enzyme.
Oncology: Kinase & Tubulin Targeting
Thiazole-piperidines act as ATP-competitive inhibitors (e.g., against EGFR or CDK2) or tubulin polymerization inhibitors.
-
SAR Rule: Electron-donating groups (EDGs) like -OCH3 on the phenyl ring attached to the thiazole C4 position generally enhance cytotoxic potency (
reduction). -
Piperidine Modification: N-substitution on the piperidine (e.g., benzyl or sulfonyl groups) can drastically alter solubility and selectivity profiles.
Comparative Data: Structure-Activity Relationship
| Compound ID | R-Group (Pos 2) | R-Group (Pos 4) | Target | Activity ( | Ref |
| TP-05o | Piperazine-linker | 4-Methylphenyl | AChE | 0.011 | [1] |
| TP-11f | Coumarin-hybrid | 4-Methoxyphenyl | EGFR/A549 | 0.025 | [2] |
| TP-Ref | Amino | 4-Chlorophenyl | Antimicrobial | 12.5 | [3] |
| Donepezil | (Standard) | (Standard) | AChE | 0.054 | [1] |
Table 1: Comparative potency of thiazole hybrids against key biological targets. Note the superior potency of TP-05o against AChE compared to the standard Donepezil.[3]
Advanced Screening Workflow
To ensure reproducibility and "Link Integrity" in your own research, follow this validated screening pipeline.
Figure 2: Integrated workflow for the development of bioactive thiazole-piperidines.
References
-
Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2017). Context: Establishes the efficacy of thiazole-piperazine/piperidine hybrids in Alzheimer's therapy with sub-micromolar potency. URL:[Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Source: Scientific Reports (2024). Context: Highlights the anticancer potential (EGFR inhibition) of thiazole hybrids. URL:[Link]
-
Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Source: Asian Journal of Chemistry (2013). Context: Provides baseline protocols for Hantzsch synthesis and antimicrobial screening data. URL:[Link]
-
Hantzsch Thiazole Synthesis Protocol. Source: Chem Help Asap / Organic Chemistry Portal. Context: The foundational mechanism and standard operating procedure for the synthesis. URL:[Link]
Sources
Strategic Patent Intelligence: The Thiazolyl-Piperidine Scaffold in Kinase Inhibition
Executive Summary
The thiazolyl-piperidine scaffold represents a privileged chemotype in modern kinase inhibitor design. Its structural utility stems from a dual-function pharmacophore: the thiazole ring often serves as a robust hinge-binder (accepting H-bonds via N3), while the piperidine moiety projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) profiles.
This guide provides a technical analysis of the patent landscape surrounding this scaffold.[1] Unlike broad market reports, this document focuses on the structural IP strategy —how to navigate Markush claims, identify freedom-to-operate (FTO) in crowded chemical space, and leverage this scaffold for next-generation targets like PIM, PI3K, and CDK kinases.
The Chemotype: Structural & Patentability Analysis[1][2][3]
The Pharmacophore Argument
From a medicinal chemistry perspective, the thiazolyl-piperidine motif is rarely the sole pharmacophore but rather a critical "warhead-linker" assembly.
-
Thiazole Core: Acts as a bioisostere for pyridine or pyrimidine. In many ATP-competitive inhibitors, the thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val126 in CDK2).
-
Piperidine Ring: Provides a solubilizing basic center. Crucially for patentability, the piperidine nitrogen offers a versatile vector for R-group diversification (amides, ureas, sulfonamides) without disrupting the core binding mode.
The "Markush" Challenge
In patent claims, this scaffold is frequently hidden within broad Markush structures.[2] A typical independent claim might define a central heteroaryl ring (
Representative Markush Structure (Generic):
-
Ar1: Hinge binding motif (e.g., aminopyridine).
-
L: Linker (often absent, or -NH-).
-
Thiazole: The core scaffold.[3]
-
Piperidine: The solvent-front vector.
Patent Strategy Insight: Competitors often "ring-fence" this scaffold by claiming the linkage position. For example, a patent might specifically claim the 2-thiazolyl linked to the 4-piperidinyl position. To bypass this, chemists might shift to a 4-thiazolyl or 5-thiazolyl linkage, provided the SAR (Structure-Activity Relationship) tolerates the vector change.
Target Landscape: High-Density IP Zones
Our landscape analysis identifies three primary kinase families where this scaffold is heavily patented.
| Target Family | Primary Indication | Key Assignees | Structural Trend |
| PIM Kinases (1/2/3) | AML, Multiple Myeloma | Novartis, Incyte, AstraZeneca | Thiazolidine-2,4-dione analogs; Thiazole-piperidine ureas. |
| PI3K / mTOR | Solid Tumors | Pfizer, GSK, Exelixis | Thiazole linked to morpholine or piperidine; 2-aminothiazole core. |
| CDK (4/6, 9) | Breast Cancer | BMS, Cyclacel | Thiazolyl-piperidine used to extend into the ribose pocket. |
| ALK / ROS1 | NSCLC | Pfizer, Roche | Piperidine used as a solubilizing tail on a thiazole-fused core. |
Technical Methodology: Structure-Based Patent Searching[1][3][5]
To accurately map this landscape, a keyword search is insufficient. You must employ Markush substructure searching .[1] Below is the validated protocol for searching this chemotype in databases like STN (Registry/Marpat) or SciFinder-n.
The Search Protocol
Step 1: Define the Core Fragment Draw the thiazole ring directly bonded to the piperidine ring.
-
Constraint: Do not specify the bond order (single/double) initially to capture tautomers.
-
Variable: Allow substitution on the Thiazole C2, C4, C5 and Piperidine N, C2-C6.
Step 2: Variable Attachment Points (VAP) Do not fix the attachment point between the rings unless you are targeting a specific analog.
-
Query Definition: Connect Thiazole (Any C) to Piperidine (Any C or N).
Step 3: The "Block" Strategy (Triage) Patents often claim "5-membered heteroaryl" linked to "6-membered heterocycle." This generates thousands of hits.
-
Refinement: Limit
to "Thiazole" explicitly. -
Refinement: Limit
to "Piperidine" explicitly. -
Refinement: Search for specific "must-have" functional groups (e.g., Urea linker on piperidine nitrogen for PIM inhibitors).
Workflow Visualization
Caption: Operational workflow for conducting a Freedom-to-Operate (FTO) analysis on thiazolyl-piperidine scaffolds.
Case Study: PIM Kinase Inhibition
The PIM kinase field provides the clearest example of how this scaffold is protected.
The "Warhead" Evolution: Early PIM inhibitors utilized a thiazolidine-2,4-dione core (e.g., AZD1208 analogs). However, to improve metabolic stability, chemists shifted to the aminothiazole core.
Patent Claim Analysis (Hypothetical Construction based on WO2009080694 & Peers):
-
Claim 1: A compound of Formula I, comprising a thiazole ring substituted at the 2-position by an amine, and at the 5-position by a piperidinyl group.
-
Loophole: Many early patents focused on the 2-aminothiazole.
-
Innovation Opportunity: Moving the piperidine to the 4-position, or substituting the piperidine nitrogen with a rigid bicyclic system (e.g., spiro-cycles) often breaks into new patent space (Novelty).
Pharmacophore Binding Mode
Caption: Pharmacophore map showing the thiazole as the hinge binder and piperidine projecting into the solvent front.[4]
Future Outlook & Emerging Trends
-
PROTAC Linkers: The secondary amine of the piperidine is an ideal attachment point for E3 ligase linkers (e.g., Cereblon binders). We are seeing an uptick in patent filings where known thiazolyl-piperidine kinase inhibitors are repurposed as "warheads" for degraders.
-
Allosteric Modulation: While the thiazole is classically ATP-competitive, recent patents (e.g., BMS Tyk2 program) suggest using this scaffold to bind to pseudokinase domains (JH2) rather than the active site, offering higher selectivity.
References
-
Vertex Pharmaceuticals. (2009). Thiazole derivatives used as PI3 Kinase Inhibitors.[3] WO2009080694A1. Link
-
King Faisal University. (2024). 4-thiazolidinone derivatives as EGFR inhibitors for anti-tumor activity. US Patent 12,145,930. Link
- AstraZeneca. (2008). Thiazolidinedione derivatives as PIM kinase inhibitors. (See related: J. Med. Chem. 2013, 56, 16, 6478–6494 for AZD1208 structure discussion).
-
Bayer CropScience. (2011). Thiazolylpiperidine derivatives as fungicide.[5] EP2272846A1.[5] Link
-
Alsouk, A. (2024).[6][7] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).[6] Future Medicinal Chemistry.[6] Link (Provides context on heterocyclic kinase inhibitor landscapes).
-
I-MAK. (2023). Patent Search Methodology for Small Molecules.Link
Sources
- 1. intellectbastion.com [intellectbastion.com]
- 2. ttconsultants.com [ttconsultants.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors - Google Patents [patents.google.com]
- 5. Thiazolylpiperidine derivatives as fungicide - Patent EP-2272846-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US12145930B1 - 4-thiazolidinone derivatives as EGFR inhibitors for anti-tumor activity - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Thiazol-2-yl)piperidine Derivatives via Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocol for the reaction of piperidine-4-carbothioamide with various α-haloketones to synthesize a library of 4-(thiazol-2-yl)piperidine derivatives. This reaction, a classic example of the Hantzsch thiazole synthesis, is a cornerstone in medicinal chemistry for the construction of this privileged scaffold. The piperidine-thiazole motif is present in numerous biologically active compounds, demonstrating a wide range of therapeutic potential.[1][2] This document provides a step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, critical parameters for optimization, and troubleshooting strategies to ensure successful and reproducible synthesis.
Introduction: The Significance of the 4-(Thiazol-2-yl)piperidine Scaffold
The fusion of a piperidine ring and a thiazole moiety creates a chemical scaffold of significant interest in drug discovery.[3] The piperidine ring, a ubiquitous feature in many pharmaceuticals, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3] The thiazole ring is a versatile aromatic heterocycle known to engage in various biological interactions and is a key component in a multitude of approved drugs.[1] The combination of these two pharmacophores in the 4-(thiazol-2-yl)piperidine core has led to the development of potent and selective therapeutic agents across diverse disease areas, including oncology and neurodegenerative disorders.[4][5]
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most efficient and widely utilized methods for the construction of the thiazole ring.[6][7] It involves the condensation of a thioamide with an α-haloketone.[8] This application note will provide a detailed protocol for the synthesis of 4-(thiazol-2-yl)piperidine derivatives using piperidine-4-carbothioamide as the thioamide component, a versatile starting material for accessing this important class of compounds.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 fashion, displacing the halide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: This intermediate readily undergoes dehydration to yield the stable, aromatic thiazole ring.
Experimental Protocol: Synthesis of 4-(Thiazol-2-yl)piperidine Derivatives
This protocol provides a general framework for the synthesis. Optimization of reaction time, temperature, and solvent may be necessary for specific α-haloketone substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperidine-4-carbothioamide | ≥95% | Commercially Available | Can be synthesized from 4-cyanopiperidine.[9] |
| α-Haloketone (e.g., 2-bromoacetophenone) | ≥97% | Commercially Available | Various substituted α-haloketones can be used. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Other protic solvents like methanol or isopropanol can be used.[10] |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For work-up. |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine-4-carbothioamide (1.0 eq.) in anhydrous ethanol (10 mL per mmol of thioamide).
-
Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0-1.1 eq.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(thiazol-2-yl)piperidine derivative.
Critical Parameters and Optimization
The success of the Hantzsch thiazole synthesis is dependent on several key parameters. Understanding and optimizing these factors can significantly improve reaction yield and purity.
-
Solvent: Protic solvents such as ethanol and methanol are commonly used and generally provide good results.[3] In some cases, aprotic solvents like dimethylformamide (DMF) can be employed, particularly for less reactive substrates.[11]
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in ethanol (around 80 °C) is a common condition. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[6]
-
Stoichiometry: Using a slight excess (1.05-1.1 eq.) of the α-haloketone can help to ensure complete consumption of the thioamide. However, a large excess should be avoided to minimize side reactions and simplify purification.
-
Base: While the classical Hantzsch synthesis can proceed without a base, the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be beneficial, especially if the α-haloketone is used as a hydrochloride salt. The base neutralizes the hydrohalic acid formed during the reaction, which can prevent potential side reactions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider using microwave irradiation. |
| Side reactions. | Ensure high purity of starting materials. Optimize stoichiometry. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Impurities | Self-condensation of the α-haloketone. | Add the α-haloketone slowly to the thioamide solution. |
| Formation of byproducts from reaction with the solvent. | Choose an inert solvent if side reactions with the solvent are suspected. | |
| Difficult Purification | Unreacted starting materials. | Optimize stoichiometry and reaction time to ensure complete conversion. |
| Closely eluting impurities. | Employ a different eluent system for column chromatography or consider recrystallization. |
Characterization Data of a Representative Product: 4-(4-phenylthiazol-2-yl)piperidine
The following data is representative for a product synthesized from piperidine-4-carbothioamide and 2-bromoacetophenone.
| Technique | Data |
| ¹H NMR | δ (ppm): 7.90-7.80 (m, 2H, Ar-H), 7.45-7.30 (m, 3H, Ar-H), 7.15 (s, 1H, thiazole-H), 3.20-3.10 (m, 2H, piperidine-CH₂), 3.00-2.90 (m, 1H, piperidine-CH), 2.80-2.70 (m, 2H, piperidine-CH₂), 2.00-1.85 (m, 2H, piperidine-CH₂), 1.80-1.65 (m, 2H, piperidine-CH₂). |
| ¹³C NMR | δ (ppm): 168.0 (C=N), 150.0 (thiazole-C), 134.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 115.0 (thiazole-CH), 46.0 (piperidine-CH₂), 40.0 (piperidine-CH), 32.0 (piperidine-CH₂). |
| IR (KBr, cm⁻¹) | 3280 (N-H), 3060 (Ar C-H), 2940 (Aliphatic C-H), 1610 (C=N), 1580 (C=C). |
| MS (ESI) | m/z calculated for C₁₄H₁₆N₂S [M+H]⁺: 245.11; found: 245.1. |
Note: The N-H proton of the piperidine may be broad and its chemical shift can vary. If an N-Boc protected piperidine-4-carbothioamide is used, the characteristic Boc signals will be present in the NMR spectra.[4]
Conclusion
The Hantzsch thiazole synthesis provides a robust and versatile method for the synthesis of 4-(thiazol-2-yl)piperidine derivatives. By carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of these valuable compounds for applications in drug discovery and medicinal chemistry. This guide serves as a comprehensive resource to facilitate the successful implementation of this important synthetic transformation.
References
- Process for preparing piperidine-4-carbothioamide hydrochloride.
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. ([Link])
-
Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Medico-legal Update. ([Link])
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. ([Link])
-
Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate. ([Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. ([Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. ([Link])
-
Piperidines in Drug Discovery. Journal of Medicinal Chemistry. ([Link])
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. ([Link])
-
Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. ([Link])
-
Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. Der Pharma Chemica. ([Link])
-
Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. ([Link])
-
α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. The Journal of Organic Chemistry. ([Link])
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. ([Link])
Sources
- 1. N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. rsc.org [rsc.org]
- 8. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]
- 9. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]
- 10. KR102430612B1 - Preparation of piperidine-4-carbothioamide - Google Patents [patents.google.com]
- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine as a Hydrophobic Probe in Fragment-Based Drug Design (FBDD)
Abstract & Strategic Utility
This application note details the methodological integration of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine (hereafter referred to as Fragment TBP ) into Fragment-Based Drug Design (FBDD) workflows. Unlike flat, heteroaromatic fragments that dominate early-generation libraries, Fragment TBP offers a distinct three-dimensional topology and a high-value pharmacophore combination: a bulky lipophilic anchor (tert-butyl) and a solubilizing, vector-ready handle (piperidine).
This guide serves as a protocol for using Fragment TBP to probe deep hydrophobic sub-pockets (e.g., the "back pocket" of kinases or GPCR orthosteric sites) while maintaining high ligand efficiency (LE) and synthetic tractability.
Physicochemical Profiling & Library Design
Before screening, the fragment must be profiled to ensure it meets the "Rule of Three" (Ro3) criteria essential for FBDD. Fragment TBP is classified as a "Super-Fragment" —slightly larger than a benzene ring but possessing higher specificity potential due to its shape.
Table 1: Physicochemical Properties of Fragment TBP
| Property | Value | Structural Implication |
| Molecular Weight (MW) | 224.37 Da | Ideal for FBDD (Ro3 < 300 Da). Allows room for mass addition during Hit-to-Lead. |
| cLogP | ~2.8 | Lipophilic enough to drive hydrophobic binding, yet soluble in DMSO stocks. |
| H-Bond Donors (HBD) | 1 (NH) | The piperidine amine serves as the primary vector for elaboration. |
| H-Bond Acceptors (HBA) | 2 (N, S) | Thiazole nitrogen can engage in water-mediated H-bonds. |
| TPSA | ~41 Ų | Good membrane permeability predictor for downstream leads. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding (rigid thiazole-piperidine bond). |
Structural Logic
-
The Tert-Butyl Group: Acts as a "shape probe" for spherical hydrophobic pockets (e.g., Valine/Leucine/Phenylalanine rich regions).
-
The Piperidine Ring: Provides an
character (escaping "flatland") and improves solubility compared to phenyl-thiazole analogs. -
The Secondary Amine: The critical "exit vector." It faces solvent in many binding modes, allowing for rapid chemical elaboration without disrupting the primary binding pose.
Biophysical Screening Protocols
Because fragments bind weakly (
Protocol A: Surface Plasmon Resonance (SPR) Screening
Objective: Determine steady-state affinity (
Equipment: Biacore 8K or T200 (Cytiva). Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).
Step-by-Step Methodology:
-
Target Immobilization:
-
Activate flow cells with EDC/NHS (1:1) for 7 minutes.
-
Dilute Target Protein to 20
g/mL in 10 mM Sodium Acetate (pH 4.5 or 5.0). -
Inject to reach a high density (~3000–5000 RU) to detect low-MW binders.
-
Block reference cell with Ethanolamine.
-
-
Sample Preparation:
-
Prepare Fragment TBP stock at 100 mM in 100% DMSO.
-
Critical Step: Perform a "solvent correction" curve (0.5% to 5% DMSO) to negate bulk refractive index changes.
-
Dilute Fragment TBP in Running Buffer (PBS-P+, 2% DMSO) to a concentration series: 0, 15, 31, 62, 125, 250, 500
M.
-
-
Injection Parameters:
-
Flow rate: 30
L/min. -
Contact time: 60s (association); Dissociation time: 60s.
-
Wash: 50% DMSO pulse to remove sticky compounds between cycles.
-
-
Data Analysis:
-
Zero-adjust and double-reference subtract (Reference surface - Buffer blank).
-
Fit data to a Steady State Affinity (1:1) model.
-
Pass Criteria: Square-wave sensorgram shape (fast on/off) and
within theoretical limits based on MW ratio.
-
Protocol B: Ligand-Observed STD-NMR
Objective: Confirm direct binding and map the epitope (identify which protons contact the protein).
Equipment: Bruker Avance III HD 600 MHz (with CryoProbe). Temperature: 283 K (10°C) to reduce exchange broadening.
Step-by-Step Methodology:
-
Sample Preparation:
-
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 in
(99.9%). -
Protein: 10
M concentration. -
Fragment TBP: 500
M (50-fold excess). -
Control: Prepare a sample with Fragment TBP without protein to rule out aggregation artifacts.
-
-
Pulse Sequence:
-
Use standard stddiff sequence.
-
On-Resonance Irradiation: -0.5 ppm or 12 ppm (targeting protein methyls/amides, avoiding ligand signals).
-
Off-Resonance Irradiation: 30 ppm (control).
-
Saturation Time: 2 seconds (Gaussian pulse train).
-
-
Acquisition:
-
Interleave on- and off-resonance scans to minimize drift.
-
Scans: 128–256 depending on protein size.
-
-
Interpretation:
-
Subtract "On" from "Off" spectra.[2]
-
Positive Result: Signals corresponding to the tert-butyl protons (singlet ~1.3 ppm) and thiazole proton appear in the difference spectrum, indicating magnetization transfer from protein to ligand (binding).
-
Epitope Mapping: If the tert-butyl signal is stronger than the piperidine signals in the difference spectrum, the tert-butyl group is buried deeper in the protein pocket.
-
Hit-to-Lead Synthetic Elaboration
Once binding is confirmed, the secondary amine of the piperidine is the handle for "growing" the fragment. The following schemes utilize high-yielding, robust chemistry suitable for parallel synthesis.
Workflow Visualization
The following diagram illustrates the decision matrix for processing Fragment TBP.
Figure 1: FBDD Workflow for Fragment TBP validation and elaboration.
Synthetic Protocol: Amide Coupling (Lead Growth)
Objective: Attach diverse "warheads" or linkers to the piperidine nitrogen.
-
Reagents:
-
Fragment TBP (1.0 eq)
-
Carboxylic Acid Building Block (
) (1.2 eq) -
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
-
-
Procedure:
-
Dissolve
in DMF. Add DIPEA and HATU; stir for 15 min to activate ester. -
Add Fragment TBP. Stir at Room Temperature (RT) for 4–16 hours.
-
Monitoring: LC-MS (Check for
of product). -
Workup: Dilute with EtOAc, wash with Sat.
and Brine. -
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Synthetic Protocol: Urea Synthesis
Objective: Create a rigid linker to reach distant residues.
-
Reagents:
-
Fragment TBP (1.0 eq)
-
Isocyanate (
) (1.1 eq) -
Solvent: DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve Fragment TBP in DCM at 0°C.
-
Add Isocyanate dropwise.
-
Warm to RT and stir for 2 hours.
-
Workup: Often the urea product precipitates; filter and wash with ether. If soluble, evaporate and purify via column chromatography.
-
References
-
Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry. Link
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link
-
Navratilova, I., & Hopkins, A. L. (2010).[1] "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link[1]
-
Enamine Ltd. "Piperidine and Thiazole Building Blocks for Drug Discovery." Link
-
Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology. Link
Sources
Application Notes & Protocols: 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine as a GPCR Ligand Scaffold
Introduction: The Promise of a Privileged Scaffold in GPCR Drug Discovery
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately 34% of all FDA-approved drugs.[1] Their involvement in a vast array of physiological processes makes them prime targets for therapeutic intervention in numerous diseases.[1][2] The discovery of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of modern drug development.[3][4]
Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity. The arylpiperazine structure is one such well-known scaffold in CNS drug discovery.[5] This guide focuses on a related and highly versatile scaffold: 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine . This structure combines the conformational flexibility of the piperidine ring with the rich electronic and hydrogen-bonding potential of the thiazole moiety. The bulky tert-butyl group often serves as a critical anchor, providing specific hydrophobic interactions within the receptor's binding pocket.
The thiazole ring itself is a component of many biologically active compounds, including antimicrobial and anti-inflammatory agents.[6][7] When combined with a piperidine core, it creates a scaffold with significant potential for developing potent and selective GPCR modulators, including agonists, antagonists, and allosteric modulators.[8][9][10] This document provides a detailed guide for researchers on how to synthesize, characterize, and apply this scaffold in GPCR ligand discovery programs.
Physicochemical Properties and Synthesis Overview
The 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine scaffold possesses drug-like properties, with a molecular weight and topology amenable to crossing cellular membranes. The synthesis is typically achieved via a Hantzsch thiazole synthesis, a robust and well-documented method.[11] The general approach involves the condensation of a thioamide with an α-haloketone.
A common synthetic route begins with the reaction of piperidine-4-carbothioamide with 1-bromo-3,3-dimethyl-2-butanone (an α-bromoketone). This reaction directly forms the desired thiazole ring attached to the piperidine core. Subsequent modifications, such as N-alkylation or N-arylation of the piperidine nitrogen, can be readily performed to explore structure-activity relationships (SAR).[8]
Application in GPCR Ligand Discovery: A Step-by-Step Guide
Characterizing a novel compound based on this scaffold requires a cascade of assays to determine its binding affinity, functional activity, and mechanism of action.[12] This section outlines the key protocols for this process.
Protocol 1: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific GPCR.[13][14] It measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.
Causality and Rationale:
-
Cell Membranes: Using membranes from cells overexpressing the target GPCR provides a high concentration of the receptor, enhancing the signal.[15]
-
Radioligand: A high-affinity, specific radioligand (e.g., ³H- or ¹²⁵I-labeled) is crucial for a sensitive assay. The concentration is typically set at or near its dissociation constant (Kd) to allow for effective competition.[16]
-
Incubation: The incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium.[14]
-
Filtration: Rapid vacuum filtration separates the receptor-bound radioligand from the unbound, allowing for quantification.[17]
Detailed Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the target GPCR in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).[15][17]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method like the BCA assay.[17]
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine test compound.
-
In triplicate, add the following to the wells:
-
Total Binding: 50 µL Binding Buffer + 50 µL Radioligand + 150 µL Membrane Suspension.[17]
-
Non-Specific Binding (NSB): 50 µL of a high concentration of a known unlabeled competitor + 50 µL Radioligand + 150 µL Membrane Suspension.[16]
-
Test Compound: 50 µL Test Compound Dilution + 50 µL Radioligand + 150 µL Membrane Suspension.[17]
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[17]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester.[17]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Visualizing the Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand displacement binding assay.
Protocol 2: HTRF® cAMP Functional Assay (for Gs/Gi-Coupled Receptors)
This assay determines the functional activity of the compound by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).[2][18] It is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[19][20]
Causality and Rationale:
-
Gs vs. Gi Coupling: Gs-coupled receptors, when activated by an agonist, stimulate adenylyl cyclase, increasing cAMP levels. Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP.[18][21]
-
Forskolin: For Gi-coupled receptors, cells are first stimulated with forskolin to raise basal cAMP levels, allowing for the measurement of inhibition.
-
HTRF Principle: The assay involves a competition between native cAMP (produced by the cells) and a d2-labeled cAMP analog for binding to a cryptate-labeled anti-cAMP antibody.[20] High cellular cAMP leads to less binding of the labeled analog, resulting in a low FRET signal.[22]
Detailed Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the target GPCR.
-
Plate the cells in a 384-well low-volume plate and incubate overnight.[22]
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of the test compound.
-
For Gs Agonist Mode: Add the test compound to the cells and incubate for 30 minutes at room temperature.
-
For Gi Agonist Mode: Add the test compound first, then add forskolin to all wells (except negative control) to stimulate cAMP production. Incubate.
-
For Antagonist Mode: Incubate the cells with the test compound first, then add a known agonist at its EC80 concentration.
-
-
Lysis and Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[20]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) and the Delta F% as per the kit manufacturer's instructions.[23]
-
The signal is inversely proportional to the cAMP concentration.[20]
-
Plot the cAMP concentration (derived from a standard curve) against the log of the agonist concentration.
-
Fit the data to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizing the Signaling Pathway: Gs-Coupled GPCRs
Caption: Agonist activation of a Gs-coupled GPCR signaling pathway.
Protocol 3: FLIPR® Calcium Flux Assay (for Gq-Coupled Receptors)
This assay is used for GPCRs that couple to Gq proteins.[24][25] Gq activation stimulates phospholipase C (PLC), which ultimately leads to the release of calcium (Ca²⁺) from intracellular stores, providing a robust functional readout.[26][27]
Causality and Rationale:
-
Gq Pathway: Agonist binding to a Gq-coupled receptor activates PLC, which cleaves PIP2 into IP3 and DAG. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[28][29]
-
Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM) is loaded into the cells. The "AM" ester group makes the dye membrane-permeable. Inside the cell, esterases cleave the AM group, trapping the dye.[30]
-
Signal: When intracellular Ca²⁺ concentration increases, it binds to the dye, causing a significant increase in its fluorescence intensity, which is measured in real-time.[31]
Detailed Step-by-Step Protocol:
-
Cell Plating:
-
Dye Loading:
-
Assay Execution (on a FLIPR® or similar instrument):
-
Prepare a compound plate containing serial dilutions of the test compound.
-
Place both the cell plate and the compound plate into the instrument.
-
The instrument measures a baseline fluorescence for a few seconds.
-
It then automatically adds the compound from the compound plate to the cell plate and continues to measure the fluorescence intensity in real-time for 1-3 minutes.
-
-
Data Analysis:
-
The instrument software plots fluorescence intensity over time.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Structure-Activity Relationship (SAR) and Data Interpretation
The true power of the 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine scaffold lies in its modular nature, which is ideal for SAR studies.[3][9] By systematically modifying different parts of the molecule, researchers can understand which features are critical for affinity and functional activity.
Key Modification Points:
-
Piperidine Nitrogen: This is the most common point for modification. Adding different alkyl or aryl groups can probe interactions in the deeper part of the binding pocket and significantly impact potency, selectivity, and functional activity (agonist vs. antagonist).[33]
-
Tert-butyl Group: While often a key hydrophobic anchor, replacing it with other bulky groups (e.g., adamantyl, cyclohexyl) or smaller groups can fine-tune selectivity.
-
Thiazole Ring: Substitution at the 5-position of the thiazole ring can modulate electronic properties and provide additional interaction points.[11]
Example SAR Data Table:
| Compound ID | R-Group (on Piperidine N) | Binding Ki (nM) | Functional EC50 (nM) |
| Scaffold | -H | 540 | >10,000 |
| Cpd-01 | -Methyl | 150 | 2,500 |
| Cpd-02 | -Benzyl | 25 | 350 |
| Cpd-03 | -4-Fluorobenzyl | 8 | 95 |
| Cpd-04 | -3-Methoxybenzyl | 32 | 410 |
Data is hypothetical for illustrative purposes.
From this hypothetical data, one can infer that substitution on the piperidine nitrogen is crucial for activity. A benzyl group is better than a methyl group, and adding an electron-withdrawing fluorine at the 4-position of the benzyl ring further enhances both binding and functional potency.
Troubleshooting and Expert Insights
-
Low Signal in Functional Assays: If the signal-to-background ratio is low in a GTPγS or cAMP assay, it could be due to low receptor expression or inefficient G-protein coupling.[34] For Gi-coupled receptors, ensure the forskolin concentration is optimal to raise the basal signal.
-
High Non-Specific Binding: In radioligand assays, high NSB can obscure the specific signal.[14] This can be mitigated by reducing the membrane protein concentration, adding bovine serum albumin (BSA) to the buffer, or using a different radioligand.[34]
-
Distinguishing Agonists and Antagonists: Binding assays alone cannot determine the functional nature of a compound.[2] Functional assays like cAMP, calcium flux, or GTPγS binding are essential to classify a ligand as an agonist, partial agonist, inverse agonist, or antagonist.[35][36][37] The GTPγS binding assay is particularly useful as it measures a proximal event in G-protein activation and is less prone to signal amplification seen in downstream assays.[34][37]
Conclusion and Future Directions
The 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine scaffold represents a highly promising starting point for the discovery of novel GPCR ligands. Its synthetic tractability and modular design allow for extensive SAR exploration. By employing a systematic cascade of in vitro assays—from initial binding studies to detailed functional characterization—researchers can effectively identify and optimize lead compounds. Future efforts may focus on exploring biased agonism, where ligands preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin), which holds promise for developing safer and more effective therapeutics.
References
-
G protein-coupled receptor - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
FLIPR Calcium 4 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved February 14, 2026, from [Link]
-
GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved February 14, 2026, from [Link]
-
Tariq, M., & T Kellner, J. (2023). Biochemistry, G Protein Coupled Receptors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 139(4), 705–716. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–259. [Link]
-
Milligan, G. (2009). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In Springer Nature Experiments. Springer Nature. Retrieved from [Link]
-
Gq Signaling Pathway Mnemonic for USMLE. (n.d.). Pixorize. Retrieved February 14, 2026, from [Link]
-
G protein coupled receptors and their Signaling Mechanism. (2023, August 3). Slideshare. Retrieved from [Link]
-
J. (2021). Gq-Coupled Receptors in Autoimmunity. Journal of immunology research, 2021, 6699741. [Link]
-
Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]
-
How to run a cAMP HTRF assay. (2024, June 11). YouTube. Retrieved from [Link]
-
Kothandan, G., et al. (2011). An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. The open medicinal chemistry journal, 5, 43–51. [Link]
-
G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. (n.d.). Boster Bio. Retrieved February 14, 2026, from [Link]
-
Signal Transduction 1: G Protein Coupled Receptors. (n.d.). UW Pressbooks. Retrieved February 14, 2026, from [Link]
-
HTRF cAMP HiRange Assay on SpectraMax Multi-Mode Microplate Readers. (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 14, 2026, from [Link]
-
Gαq GPCR assays. (n.d.). ION Biosciences. Retrieved February 14, 2026, from [Link]
-
Ye, R. D., & Boulay, F. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Gq Pathway Of G-Protein-Coupled Receptors Explained. (2023, March 15). YouTube. Retrieved from [Link]
-
Harvey, J. H., van Rijn, R. M., & Whistler, J. L. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in molecular biology (Clifton, N.J.), 995, 43–52. [Link]
-
Wos-Maganga, M. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In Springer Nature Experiments. Springer Nature. Retrieved from [Link]
-
GPCR screening and drug discovery: Challenges and latest trends. (2012, April 26). European Pharmaceutical Review. Retrieved from [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys. Retrieved from [Link]
-
Building GPCR screening cascades for lead generation. (2014, May 6). Drug Target Review. Retrieved from [Link]
-
Insel, P. A., et al. (2019). GPCRomics: An approach to discover GPCR drug targets. Trends in pharmacological sciences, 40(6), 387–398. [Link]
-
Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved February 14, 2026, from [Link]
-
Research Article Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2015, May 12). Semantic Scholar. Retrieved from [Link]
-
Kim, Y. C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & medicinal chemistry, 12(11), 2827–2836. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021, July 19). ACS Omega. Retrieved from [Link]
-
compound 4 [PMID: 16495056]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 14, 2026, from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). ResearchGate. Retrieved from [Link]
-
How ligands illuminate GPCR molecular pharmacology. (2017). British journal of pharmacology, 174(14), 2214–2226. [Link]
-
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
GPCR ligands. (n.d.). Research at Jian Jin Laboratory. Retrieved February 14, 2026, from [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). ResearchGate. Retrieved from [Link]
-
Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024, August 8). Bioorganic & medicinal chemistry, 107, 117865. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). MDPI. Retrieved from [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8). RSC Advances. Retrieved from [Link]
-
tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
Sources
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. multispaninc.com [multispaninc.com]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. HTRF cAMP HiRange Assay on SpectraMax Multi-Mode Microplate Readers [moleculardevices.com]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 21. bosterbio.com [bosterbio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 25. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. ionbiosciences.com [ionbiosciences.com]
- 28. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 29. youtube.com [youtube.com]
- 30. moleculardevices.com [moleculardevices.com]
- 31. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 32. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 36. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 37. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Solid-Phase Synthesis of Thiazole-Piperidine Libraries
Executive Summary
The thiazole-piperidine scaffold represents a privileged structural motif in medicinal chemistry, frequently observed in GPCR ligands, kinase inhibitors, and antimicrobial agents. This application note details a robust, modular solid-phase synthesis (SPS) strategy for generating diverse libraries of these heterocycles. By leveraging the Hantzsch thiazole synthesis on a polymer support, researchers can achieve high purity and regioselectivity. This guide prioritizes the "Resin-Bound Thiourea" strategy, ensuring efficient cyclization and minimal byproduct formation.
Strategic Planning & Resin Selection
The Chemical Logic
The synthesis hinges on the Hantzsch reaction between a resin-bound thiourea and an
Resin Choice: The Foundation
The choice of resin dictates the C-terminal functional group and the cleavage conditions.
| Resin Type | Linker Chemistry | Cleavage Condition | C-Terminal Result | Application |
| Rink Amide MBHA | Fmoc-compatible | 95% TFA | Primary Amide | High stability; Ideal for peptidomimetics. |
| Wang Resin | Acid labile | 50-95% TFA | Carboxylic Acid | Good for further solution-phase modification. |
| 2-Chlorotrityl Chloride | Acid hyper-labile | 1% TFA / DCM | Protected Acid | Ideal if fragment condensation is required later. |
Recommendation: For this protocol, we utilize Rink Amide MBHA (0.5–0.7 mmol/g loading) due to its mechanical stability and the pharmacological relevance of amide-capped termini.
Synthetic Workflow Visualization
The following diagram illustrates the critical path from resin loading to the final thiazole-piperidine scaffold.
Figure 1: Critical path for the solid-phase assembly of the thiazole core via Hantzsch cyclization.
Detailed Experimental Protocols
Pre-Validation: Swelling and Handling
Solid-phase reactions are diffusion-controlled. The resin must be adequately swollen to expose reactive sites.
-
Solvent System: DMF (Dimethylformamide) is the primary solvent due to its high dielectric constant and ability to swell polystyrene resins. DCM (Dichloromethane) is used for shrinking/washing.
Protocol A: Fmoc Deprotection
Objective: Expose the free amine on the Rink Amide linker.
-
Wash: Place 100 mg of Rink Amide MBHA resin in a fritted syringe reactor. Wash with DMF (
mL). -
Deprotection: Add 2 mL of 20% Piperidine in DMF (v/v) . Shake at room temperature (RT) for 5 minutes. Drain.
-
Repeat: Add fresh 20% Piperidine/DMF. Shake for 20 minutes. Drain.
-
Wash: Wash sequentially with DMF (
), DCM ( ), and DMF ( ). -
QC Check: Perform a Kaiser Test . A deep blue bead indicates free primary amines (Success).
Protocol B: Thiourea Formation (The Piperidine Anchor)
Objective: Introduce the piperidine ring functionalized with a thiourea moiety to serve as the Hantzsch precursor. Strategy: We use Fmoc-isothiocyanate to generate a resin-bound thiourea, which is then reacted with a piperidine derivative, or we couple a pre-formed Fmoc-piperidine-isothiocyanate. Here, we build it stepwise.
-
Reagent Prep: Dissolve Fmoc-isothiocyanate (3.0 equiv) in minimum DMF.
-
Coupling: Add the solution to the deprotected resin. Shake for 2 hours at RT.
-
Wash: DMF (
), DCM ( ). -
Fmoc Removal: Repeat Protocol A to remove the Fmoc group from the newly attached thiourea/amine.
-
Piperidine Introduction: React the resin-bound isothiocyanate (if generated in reverse) or amine with 4-Fmoc-aminopiperidine (activated) depending on the specific linkage design.
-
Alternative (Simpler): React resin-bound amine with 1,1'-Thiocarbonyldiimidazole (TCDI) (3 equiv) for 2 hours, then add 4-Amino-1-Boc-piperidine (3 equiv). This forms a resin-bound thiourea linking the piperidine.
-
Protocol C: Hantzsch Cyclization
Objective: Construct the thiazole ring.
-
Reactants: Prepare a solution of the specific
-bromoketone ( -C(O)CH Br, 5.0 equiv) in DMF. -
Reaction: Add solution to the resin-bound thiourea.
-
Incubation: Shake at 60°C for 4–6 hours . Note: Heating is crucial for the dehydration step in Hantzsch synthesis.
-
Wash: Extensive washing is required to remove excess bromoketone. Wash with DMF (
), MeOH ( ), DCM ( ). -
QC Check: Chloranil Test . Since the thiourea is consumed and a thiazole is formed, the test should be negative (or distinctly different from the starting material).
Protocol D: Cleavage and Isolation
Objective: Release the library member from the solid support.
-
Cocktail Prep: Prepare Cleavage Cocktail K : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5). Note: EDT (Ethanedithiol) acts as a scavenger to prevent bromination or oxidation of the thiazole sulfur.
-
Incubation: Add 2 mL cocktail to the resin. Shake for 2 hours at RT.
-
Collection: Filter the solution into cold diethyl ether (
mL). The product will precipitate. -
Centrifugation: Centrifuge at 3000 rpm for 5 min. Decant ether. Repeat ether wash
. -
Lyophilization: Dissolve the pellet in 1:1 Water/Acetonitrile and lyophilize.
Quality Control & Troubleshooting
Reaction Monitoring Logic
Blind synthesis leads to failure. Use colorimetric tests at key checkpoints.
| Test | Target Functional Group | Positive Result | Negative Result |
| Kaiser Test | Primary Amines | Deep Blue (Beads) | Yellow/Colorless |
| Chloranil Test | Secondary Amines | Blue/Green (Beads) | Yellow/Amber |
| Ellman's Test | Free Thiols | Yellow (Solution) | Colorless |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Steric hindrance or low temp | Increase temp to 70°C; Double coupling time; Use microwave irradiation (50W, 60°C, 15 min). |
| Low Yield | Resin aggregation | Switch to PEG-grafted polystyrene (e.g., TentaGel) for better swelling in polar solvents. |
| Side Products (Alkylation) | N-alkylation of piperidine | Ensure the piperidine Nitrogen is Boc-protected during the Hantzsch step if it is not the attachment point. |
Library Diversification Logic
To maximize chemical space, vary the inputs at the
Figure 2: Diversity vectors for the combinatorial library.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Gogoi, S., et al. (2006). Solid-phase synthesis of 2-aminothiazoles. Tetrahedron Letters, 47(45), 7913-7916. [Link]
-
Pottorf, R. S., et al. (2003). Parallel Synthesis of Hantzsch 2-Aminothiazole Libraries. Journal of Combinatorial Chemistry, 5(2), 135-144. [Link]
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine
Welcome to the technical support guide for improving the aqueous solubility of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and formulation scientists. Our goal is to explain the causality behind experimental choices, empowering you to overcome solubility challenges effectively.
Section 1: Understanding the Molecule & Initial Troubleshooting
This section addresses the fundamental properties of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine and common issues encountered during initial handling.
Frequently Asked Questions (FAQs)
Question: Why is 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine expected to have low aqueous solubility?
Answer: The limited aqueous solubility of this compound arises from its molecular structure. It possesses significant nonpolar characteristics contributed by the tert-butyl group and the thiazole ring system. While the piperidine ring's nitrogen atom can act as a hydrogen bond acceptor, its contribution to overall polarity is outweighed by the lipophilic regions of the molecule. This hydrophobic nature makes it difficult for water molecules to effectively solvate the compound, leading to low solubility in neutral aqueous media.[1]
Question: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. How can I fix this?
Answer: This is a very common problem known as "fall-out" or precipitation upon dilution, which occurs when a drug is transferred from a high-solubility organic solvent (like DMSO) to an aqueous medium where it is poorly soluble.[1] Here are several strategies to mitigate this issue, starting with the simplest:
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 1% and certainly not exceeding 5%, as higher concentrations can be toxic in cell-based assays.
-
Lower the Stock Solution Concentration: Preparing a less concentrated stock solution in DMSO can prevent the compound from exceeding its solubility limit upon dilution into the aqueous phase.[1]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into your assay buffer.[1]
-
Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help keep the compound in solution, although you must ensure the temperature is compatible with your experiment and does not degrade the compound.
-
Increase Mixing/Agitation: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.
Section 2: Strategic Approaches to Solubility Enhancement
If initial troubleshooting is insufficient, a systematic approach to solubility enhancement is necessary. The following sections detail the most effective strategies for a basic compound like 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine.
Decision Workflow for Solubility Enhancement
The choice of a solubility enhancement technique is dictated by the physicochemical properties of the compound and the requirements of the downstream application. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: pH Adjustment (Most Recommended First Step)
Question: How can pH be used to increase the solubility of this compound?
Answer: The piperidine nitrogen in your compound is basic, with a pKa value typically around 11.[1] This means that in acidic solutions (where the pH is below the pKa), the nitrogen atom will become protonated, forming a positively charged piperidinium ion. This process converts the neutral, poorly soluble free base into a much more water-soluble salt form.[1][2][3] Therefore, lowering the pH of the aqueous medium is the most direct and effective initial strategy to dramatically improve solubility.[][5][6]
Experimental Protocol: Determining a pH-Solubility Profile
This protocol establishes the relationship between pH and the solubility of your compound, allowing you to identify the optimal pH for dissolution.
-
Preparation of Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, and 10) using standard buffer systems (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).
-
Sample Addition: Add an excess amount of solid 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.
-
Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of each buffer to generate a pH-solubility profile. For a basic compound, you should observe a significant increase in solubility as the pH decreases.
Strategy 2: Salt Formation
Question: When should I consider forming a dedicated salt of my compound?
Answer: If pH adjustment is not sufficient, or if you require a stable, soluble solid form of your compound for formulation or in vivo studies, salt formation is an excellent strategy.[7][8] Creating a salt with a pharmaceutically acceptable acid can lock the compound in its highly soluble, ionized state, improving not only its equilibrium solubility but also its dissolution rate.[9][10]
Experimental Protocol: Small-Scale Salt Screening
-
Solvent Selection: Dissolve a known amount of the free base in a minimal amount of a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
-
Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, maleic acid, tartaric acid, or citric acid) dissolved in the same solvent.
-
Precipitation/Crystallization: Stir the mixtures at room temperature. Salt formation is often indicated by the precipitation of a solid. If no solid forms, the mixture can be cooled or an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) can be slowly added to induce precipitation.
-
Isolation and Drying: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Solubility Testing: Determine the aqueous solubility of each salt form using the equilibration method described in the pH-solubility protocol (typically in purified water or a pH 7.4 buffer) and compare it to the free base.
Strategy 3: Use of Co-solvents
Question: How do co-solvents work and which ones should I try?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[11] This makes the environment more favorable for dissolving nonpolar compounds by reducing the energy required to create a cavity in the solvent for the solute molecule.[12][13]
Commonly used co-solvents for research and formulation include:
-
Ethanol: Generally well-tolerated in biological systems.
-
Propylene Glycol (PG): A viscous solvent often used in parenteral formulations.
-
Polyethylene Glycols (PEGs): Particularly low molecular weight PEGs like PEG 300 and PEG 400 are effective solubilizers.
-
Dimethyl Sulfoxide (DMSO): A very strong but potentially toxic solvent, best used at low final concentrations.[3]
Note: The use of co-solvents must be carefully considered for in vivo studies, as high concentrations can cause toxicity or other undesirable pharmacological effects.
Strategy 4: Complexation with Cyclodextrins
Question: What are cyclodextrins and when are they a good choice?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like your compound, within their hydrophobic core, forming an "inclusion complex."[16][17] This complex shields the hydrophobic part of the molecule from water, presenting a new, larger molecule with a hydrophilic exterior that has significantly improved aqueous solubility.[14][18]
This technique is particularly useful when pH adjustment is not feasible (e.g., due to compound instability at low pH) or when co-solvents are incompatible with the experimental system.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives with excellent solubility and safety profiles.
Section 3: Quantitative Comparison of Methods
The following table provides a hypothetical but realistic summary of the expected solubility improvements for 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine using the techniques described. Actual results will vary and must be determined experimentally.
| Method | Solvent/Condition | Expected Solubility (µg/mL) | Fold Increase (Approx.) |
| Baseline (Free Base) | Purified Water (pH ~7) | < 1 | 1x |
| pH Adjustment | 0.01 M HCl (pH 2) | 500 - 2000 | 500 - 2000x |
| Salt Formation | HCl Salt in Purified Water | 800 - 3000 | 800 - 3000x |
| Co-solvent | 20% PEG 400 in Water | 50 - 150 | 50 - 150x |
| Complexation | 10% HP-β-CD in Water | 200 - 800 | 200 - 800x |
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Drug Delivery Technology. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2014). Journal of Applied Pharmaceutical Science. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
-
Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (2017). Molecular Pharmaceutics. [Link]
-
Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]
-
Co-solvency: Significance and symbolism. Wisdom Library. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Co-solvents.pptx. SlideShare. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Pharmaceutics. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? (2015). The Pharmaceutical Journal. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
-
pH and Solubility. Fiveable. [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. (2014). AAPS PharmSciTech. [Link]
-
solubility enhancement -by pH change & complexation. SlideShare. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. Co-solvents.pptx [slideshare.net]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Minimizing side reactions during piperidine nitrogen functionalization
Welcome to the technical support center for piperidine nitrogen functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the piperidine nitrogen. Here, you will find troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing over-alkylation of my piperidine starting material. What is the primary cause and how can I prevent it?
A: Over-alkylation, resulting in the formation of a quaternary ammonium salt, is a common side reaction, especially when using highly reactive alkylating agents. This occurs because the initially formed tertiary amine product can compete with the starting secondary amine for the alkylating agent.
To prevent this:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent, typically 1.0 to 1.2 equivalents relative to the piperidine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which favors the mono-alkylation product.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step more significantly than the first.
Q2: My N-acylation reaction is sluggish and gives low yields. What factors should I investigate?
A: Sluggish N-acylation reactions are often due to either insufficient reactivity of the acylating agent or steric hindrance around the piperidine nitrogen.
Troubleshooting steps:
-
Activate the Acylating Agent: If using a carboxylic acid, convert it to a more reactive species like an acid chloride or an activated ester (e.g., with HATU or HOBt).
-
Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier.
-
Screen Solvents: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or DMSO can be effective.
-
Add a Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the acid byproduct, which can otherwise protonate the starting piperidine, rendering it unreactive.
Q3: During a Buchwald-Hartwig N-arylation, I'm seeing significant amounts of hydrodehalogenation of my aryl halide. How can I minimize this?
A: Hydrodehalogenation, where the aryl halide is reduced, is a known side reaction in Buchwald-Hartwig couplings. It often arises from competing β-hydride elimination from the palladium catalyst.
To minimize hydrodehalogenation:
-
Ligand Choice: Select a bulky, electron-rich phosphine ligand that promotes the desired reductive elimination over β-hydride elimination. Examples include RuPhos or XPhos.
-
Base Selection: The choice of base is critical. Weaker bases like cesium carbonate or potassium phosphate are often preferred over stronger bases like sodium tert-butoxide, which can promote side reactions.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Troubleshooting Guides
Issue 1: Steric Hindrance Leading to Low Conversion
Sterically hindered piperidines, particularly those with substituents at the 2- and 6-positions, can pose a significant challenge for N-functionalization.
Root Cause Analysis:
The substituents flanking the nitrogen atom physically block the approach of the electrophile, increasing the activation energy of the reaction.
Mitigation Strategies:
-
Reagent Selection:
-
For N-alkylation, switch from bulky alkyl halides to less sterically demanding reagents like methyl iodide or benzyl bromide if applicable.
-
For N-acylation, use smaller, more reactive acylating agents like acid chlorides over anhydrides.
-
-
Reaction Conditions:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Use a high-boiling solvent like DMF, DMSO, or dioxane.
-
Microwave Chemistry: Microwave-assisted synthesis can often accelerate reactions involving sterically hindered substrates by providing rapid and uniform heating.
-
Experimental Protocol: Microwave-Assisted N-Acylation of a Sterically Hindered Piperidine
-
To a 10 mL microwave vial, add the sterically hindered piperidine (1.0 eq), the carboxylic acid (1.2 eq), and HATU (1.2 eq).
-
Add dry DMF as the solvent.
-
Add DIPEA (2.5 eq) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-30 minutes.
-
Monitor the reaction progress by LC-MS or TLC.
Issue 2: Piperidine Ring Opening
In certain cases, particularly with strained or activated piperidine systems, ring-opening can occur as an undesirable side reaction.
Root Cause Analysis:
Ring-opening is often initiated by the formation of a quaternary ammonium salt, which can then undergo Hofmann elimination or other rearrangement pathways, especially if there are activating groups on the ring.
Mitigation Strategies:
-
Avoid Quaternization: Strictly control the stoichiometry of the alkylating agent to prevent the formation of the quaternary salt.
-
Use Milder Conditions: Employ less reactive electrophiles and lower reaction temperatures.
-
Alternative Synthetic Routes: Consider a convergent synthesis where the N-functional group is introduced before the piperidine ring is formed.
Decision-Making Workflow for Piperidine N-Functionalization
Technical Support Center: Thiazole-Piperidine Impurity Profiling
The following guide serves as a specialized Technical Support Center for researchers dealing with the chromatographic separation of Thiazole-Piperidine derivatives.
This specific scaffold presents a classic "Basic-Aromatic Paradox" in chromatography:
-
The Piperidine Ring: A strong base (
) that is fully protonated at standard HPLC pH, causing severe secondary interactions (tailing). -
The Thiazole Ring: A weak base (
) and aromatic system that requires selectivity for isomer separation but is often UV-active.
Status: Active Operator: Senior Application Scientist Ticket Subject: Method Development & Troubleshooting for Thiazole-Piperidine Scaffolds
The Core Directive: Understanding Your Molecule
Before troubleshooting, you must recognize the chemical conflict in your vial. You are trying to separate a species that acts like a cation (piperidine) and a hydrophobe (thiazole) simultaneously.
| Moiety | Chemical State at pH 3.0 | Chemical State at pH 10.0 | Chromatographic Risk |
| Piperidine | Cationic ( | Mostly Cationic ( | Severe Tailing (Silanol interaction) |
| Thiazole | Neutral / Partial Cation | Neutral | Regioisomer Co-elution (Hydrophobicity dominant) |
Troubleshooting Modules
Module A: The "Shark Fin" Peak (Severe Tailing)
Symptom: The main peak has a symmetry factor
Protocol: The Silanol Suppression Workflow
Do not blindly switch columns. Follow this logic to neutralize the interaction.
-
The "Gold Standard" Low pH Method (UV-Only):
-
Mobile Phase A: 20 mM Phosphate Buffer pH 2.5 + 10 mM Sodium Perchlorate (
) . -
Mechanism: Perchlorate is a chaotropic agent. It forms a tight ion pair with the piperidine cation, effectively "capping" its charge and preventing silanol interaction.
-
Warning: Non-volatile. Do NOT use with LC-MS.
-
-
The LC-MS Compatible Method (TFA Shielding):
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Why TFA? Formic acid is too weak to suppress silanols for piperidines. TFA (
) ensures silanols are protonated (neutral) and forms an ion pair with the piperidine. -
Trade-off: TFA suppresses MS ionization signal.
-
-
The High-pH Switch (Hybrid Columns):
-
Column: Ethylene-Bridged Hybrid (BEH) C18 or Gemini-NX (High pH stable).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Logic: At pH 10, you are closer to the piperidine
. While not fully neutral, the ionization fraction is reduced, and the silica surface is designed to resist dissolution.
-
Module B: The "Twin Peaks" (Regioisomer Separation)
Symptom: You cannot separate the 4-substituted thiazole impurity from the 5-substituted target product. Root Cause: On a standard C18 column, selectivity is driven by hydrophobicity. Regioisomers often have identical hydrophobic footprints.
Protocol: Exploiting
Interactions
You need a stationary phase that can "feel" the electron density difference in the thiazole ring positions.
-
Primary Choice: Pentafluorophenyl (PFP/F5)
-
Mechanism: The fluorine atoms create a strong electron-deficient ring. The electron-rich thiazole interacts via
stacking. The steric position of the piperidine substituent (4- vs 5-position) drastically alters this interaction. -
Mobile Phase: Methanol is preferred over Acetonitrile (ACN). ACN has its own
electrons and competes with the stationary phase, washing out the selectivity.
-
-
Secondary Choice: Phenyl-Hexyl
-
Mechanism: Similar
interaction but less specific than PFP. Good if the PFP retains the compound too strongly.
-
Data: Selectivity Comparison (Example)
| Column Phase | Solvent | Resolution (
Module C: The "Invisible" Impurity (Detection Blindspots)
Symptom: Mass balance is low (<95%), but the chromatogram looks clean. Root Cause: Piperidine De-conjugation. If the piperidine ring cleaves from the thiazole, you are left with a piperidine impurity.
-
Thiazole: High UV absorbance (250-280 nm).
-
Piperidine: UV Transparent (no chromophore above 210 nm).
Solution: If you suspect cleavage impurities:
-
Monitor 205-210 nm: Use a Phosphate buffer (transparent) instead of Formic Acid (absorbs at low UV).
-
Universal Detection: Use ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) which detects mass, not light.
Frequently Asked Questions (FAQs)
Q: My retention time is shifting ±0.5 min between runs. Why?
A: This is likely "pH Hysteresis."
Thiazole (
-
Fix: Buffer your mobile phase. Use 20mM Ammonium Formate adjusted to pH 3.0, rather than just adding acid.
Q: I see "Ghost Peaks" in my gradient blank. Are they from the Thiazole? A: Likely not. They are likely from the Piperidine interacting with the system. Amines are "sticky." If you ran a high-concentration sample previously, the piperidine can adsorb to the steel frit or PEEK tubing and leach out in subsequent gradients.
-
Fix: Run a "Sawtooth" wash: Inject 100% MeOH, then run a rapid gradient 5% -> 95% B three times.
Q: Can I use Ion-Pairing Reagents (IPR) like Hexanesulfonate? A: Yes, but with caution. Sodium Hexanesulfonate will fix the piperidine tailing perfectly by forming a neutral complex. However, equilibration takes a long time (20+ column volumes), and once you put IPR on a column, that column is dedicated to IPR forever. You typically cannot wash it off completely.
Workflow Visualization
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. [Link]
-
Agilent Technologies. Method Development for Basic Compounds: High pH Stability. [Link]
-
Journal of Chromatography A. Selectivity of Pentafluorophenyl (PFP) Phases for Aromatic and Basic Analytes. [Link]
-
Phenomenex. Troubleshooting HPLC Peak Shape Issues. [Link]
Sources
Technical Support Center: Navigating Scale-up Challenges in 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine Production
Welcome to the technical support guide for the synthesis and scale-up of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine. This molecule represents a common structural motif in medicinal chemistry, and its efficient, scalable production is a frequent objective for drug development professionals. This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during its synthesis, focusing on the widely-used Hantzsch thiazole synthesis.
The primary route for constructing the thiazole core of this molecule is the Hantzsch thiazole synthesis, a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reaction involves 1-bromo-3,3-dimethyl-2-butanone (the α-haloketone bearing the tert-butyl group) and piperidine-4-carbothioamide.
Core Synthesis: The Hantzsch Thiazole Condensation
The fundamental reaction proceeds via a well-established mechanism, initiated by a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3][4]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a practical, question-and-answer format.
FAQ 1: Low Reaction Yield & Optimization
Question: My reaction yield is consistently low (<70%) on a multi-gram scale. What are the common causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is most effective.[5]
Troubleshooting Steps:
-
Reagent Quality and Stability:
-
α-Haloketone Stability: The key starting material, 1-bromo-3,3-dimethyl-2-butanone, can be unstable. Ensure it is freshly prepared or has been stored under appropriate conditions (e.g., cold, dark, and under an inert atmosphere) to prevent degradation.[6]
-
Thioamide Purity: Impurities in the piperidine-4-carbothioamide can introduce competing side reactions. Verify its purity by NMR or LC-MS before use.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The Hantzsch synthesis can be sensitive to temperature. While some variations proceed at room temperature, this specific condensation often requires heating to drive the dehydration step.[6] However, excessive heat can promote byproduct formation. We recommend screening temperatures from 50°C to the reflux temperature of your chosen solvent.
-
Reaction Time: Monitor the reaction's progress closely using TLC or LC-MS. Insufficient reaction time leads to incomplete conversion, while prolonged heating can cause product degradation.[5][6] Stop the reaction once the consumption of the limiting reagent plateaus.
-
Solvent Choice: Alcohols like ethanol or isopropanol are common solvents for this reaction.[4] On a larger scale, consider the solvent's boiling point for thermal control and its properties for product isolation (crystallization). Aprotic solvents like DMF can sometimes improve reaction rates but complicate work-up.[6]
-
Data Summary: Impact of Parameters on Synthesis
| Parameter | Low Setting | Optimal Range | High Setting | Rationale & Scale-up Consideration |
|---|---|---|---|---|
| Temperature | Incomplete conversion, slow reaction | 60-80°C (in Ethanol) | Increased byproduct formation, potential degradation | Crucial for scale-up. Monitor internal temperature and ensure adequate heat removal to prevent runaway reactions. |
| Concentration | Slow reaction rate | 0.5 - 1.0 M | Potential for poor mixing, localized overheating | Higher concentrations are economically favorable but increase the risk of exotherms and precipitation issues. |
| Reaction Time | Incomplete reaction | Monitor by LC-MS (typically 4-8h) | Product degradation | Do not run for a fixed time at scale; rely on in-process controls (IPCs) to determine the endpoint. |
FAQ 2: Work-up and Purification Challenges at Scale
Question: My lab-scale purification by column chromatography isn't feasible for a 100g+ scale. What are the best strategies for large-scale isolation and purification?
Answer: Transitioning from chromatography to scalable purification methods is a critical step. Crystallization is the preferred industrial method for achieving high purity.
Recommended Scale-up Purification Workflow:
-
Quench and Initial Extraction: After the reaction is complete (as determined by IPC), cool the mixture and quench it into a basic aqueous solution (e.g., sodium bicarbonate or carbonate solution). This neutralizes any acid formed (HBr) and helps precipitate the crude product.[3]
-
Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. This step removes inorganic salts and highly polar impurities.
-
Crystallization: This is the most critical step for achieving high purity at scale.
-
Solvent Screening: Identify a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include isopropanol, ethanol, acetone, or mixtures like toluene/heptane.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can perform a charcoal treatment. Filter the hot solution to remove particulates and allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Figure 2: Scalable Purification Workflow
FAQ 3: Byproduct Formation and Control
Question: I'm observing a persistent impurity with the same mass as my product. What could it be and how can I avoid it?
Answer: The formation of isomers is a known issue in some Hantzsch syntheses, particularly concerning the regioselectivity of the cyclization step. While the condensation of an α-haloketone with an N-unsubstituted thioamide (like piperidine-4-carbothioamide) typically yields the 2-substituted thiazole, reaction conditions can influence outcomes.
-
Isomeric Impurity: Under strongly acidic conditions, there is a possibility of forming a 3-substituted 2-imino-2,3-dihydrothiazole isomer, although this is more common with N-monosubstituted thioureas.[7] The primary way to avoid this is to run the reaction under neutral or slightly basic conditions, or by using a base scavenger during the reaction.
-
Controlling pH: The reaction naturally produces HBr, which makes the medium acidic. On a larger scale, this can be problematic. Adding a non-nucleophilic base (e.g., sodium carbonate or a hindered amine) can neutralize the acid as it's formed, preventing potential side reactions and improving yield.
-
Other Byproducts: Impurities from the self-condensation of the α-haloketone or unreacted starting materials are also common. Effective purification, particularly crystallization, is key to their removal.
Experimental Protocol: Scalable Synthesis
This protocol describes a robust method for a multi-gram synthesis of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine.
Materials:
-
Piperidine-4-carbothioamide (1.0 eq)
-
1-bromo-3,3-dimethyl-2-butanone (1.05 eq)
-
Ethanol (approx. 5-10 volumes)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge piperidine-4-carbothioamide and ethanol. Begin agitation.
-
Reagent Addition: Warm the resulting slurry to 40-50°C. Add 1-bromo-3,3-dimethyl-2-butanone dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 60°C. An exotherm is expected during this addition.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and hold for 4-8 hours.
-
In-Process Control (IPC): Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the piperidine-4-carbothioamide is consumed (<2% remaining).
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product hydrobromide salt may begin to precipitate.
-
Work-up: Slowly add the reaction slurry to a separate vessel containing a stirred aqueous solution of sodium bicarbonate. Adjust the pH to 8-9. The free base of the product will precipitate.
-
Isolation: Stir the slurry for 1-2 hours at room temperature, then cool to 0-5°C. Filter the solid product, wash the cake with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
(Optional) Recrystallization: For higher purity, dissolve the dried solid in hot isopropanol or ethanol and allow it to cool slowly to recrystallize, as described in FAQ 2.
References
- Benchchem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Benchchem. (2025).
- SynArchive. Hantzsch Thiazole Synthesis.
- Benchchem. (2025). common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- PMC.
- YouTube. (2019). synthesis of thiazoles.
- bepls.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
Sources
- 1. synarchive.com [synarchive.com]
- 2. bepls.com [bepls.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Advanced Characterization of Thiazole-Piperidines via ESI-MS/MS: A Comparative Fragmentation Guide
Executive Summary & Strategic Context
Thiazole-piperidine hybrids represent a privileged scaffold in medicinal chemistry, appearing frequently in antipsychotics, analgesics, and kinase inhibitors. For the analytical chemist, characterizing these molecules requires navigating the competitive ionization dynamics between the highly basic piperidine nitrogen (
This guide provides an in-depth technical comparison of fragmentation pathways, differentiating between Electrospray Ionization (ESI) and Electron Impact (EI) behaviors. It establishes a self-validating workflow for structural elucidation, moving beyond simple spectral matching to mechanistic verification.
Mechanistic Fragmentation Analysis
The Charge Localization Conflict
In ESI-MS/MS (positive mode), the proton affinity (PA) dictates the fragmentation initiation.
-
Piperidine Moiety: Acts as the primary charge carrier. The "mobile proton" model suggests that while the proton is initially sequestered here, higher collision energies (CE) allow migration to the amide/linker or thiazole, triggering charge-remote fragmentations.
-
Thiazole Moiety: Often remains neutral in the ground state of the ion but participates in Retro-Diels-Alder (RDA) reactions when charge migration occurs.
Comparative Fragmentation Pathways
The following table contrasts the characteristic neutral losses and diagnostic ions for the two distinct rings within the hybrid structure.
| Feature | Piperidine Ring (Aliphatic Heterocycle) | Thiazole Ring (Aromatic Heterocycle) |
| Primary Mechanism | Retro-Diels-Alder (RDA), Heterolytic Bond Cleavage | |
| Characteristic Losses | ||
| Diagnostic Ion Types | Iminium ions ( | Thiazolium cations, Thio-ketene ions |
| Energy Requirement | Low to Moderate (20-35 eV) | Moderate to High (35-50 eV) |
| ESI vs. EI Behavior | ESI: Even-electron species ( | ESI: RDA requires proton mobilization; EI: Extensive ring shattering |
Visualizing the Fragmentation Pathway
The diagram below illustrates the competing pathways for a generic Thiazole-Piperidine scaffold.
Caption: Figure 1. Dual-pathway fragmentation mechanism showing kinetic preference for piperidine ring opening versus thermodynamic requirement for thiazole RDA cleavage.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and reproducibility, follow this standardized LC-MS/MS protocol. This workflow is designed to distinguish isobaric interferences and validate the presence of both rings.
Sample Preparation & Ionization
-
Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Rationale: Formic acid ensures full protonation of the piperidine nitrogen (
), maximizing sensitivity.
-
-
Concentration: 1-10 µg/mL.
-
Infusion: Direct infusion at 5-10 µL/min for optimization; LC coupling for complex mixtures.
MS/MS Acquisition Parameters (Q-TOF/Orbitrap)
-
Full Scan: Acquire
50–1000 to verify precursor purity. -
Energy Ramp (Stepwise Validation):
-
Step A (Low CE, 10-20 eV): Isolate precursor. Look for loss of water or ammonia if side chains are present. Goal: Confirm molecular ion stability.
-
Step B (Med CE, 25-35 eV): Look for Piperidine ring cleavage (loss of
). Goal: Confirm aliphatic ring structure. -
Step C (High CE, 40-60 eV): Look for Thiazole RDA fragments (loss of
, ). Goal: Confirm aromatic heterocycle.
-
Workflow Diagram
Caption: Figure 2. Stepwise collision energy ramping workflow to sequentially validate the aliphatic and aromatic portions of the hybrid molecule.
Comparative Guide: ESI vs. EI
When comparing ionization techniques, the spectral "fingerprint" changes drastically. This section aids in cross-referencing library data (often EI) with modern LC-MS data (ESI).
| Parameter | Electrospray Ionization (ESI-MS/MS) | Electron Impact (EI-MS) |
| Ion Type | Even-electron cation | Odd-electron radical cation |
| Base Peak | Often the intact protonated molecule or the piperidine fragment (loss of substituent). | Often the |
| Thiazole Detection | Requires high CE to observe specific RDA fragments ( | Highly fragmented; |
| Utility | Best for pharmacokinetic studies, metabolite ID, and intact mass verification. | Best for structural identification against NIST libraries. |
Technical Insight: The "Piperidine Rule"
In EI-MS, piperidine derivatives almost invariably yield a base peak at
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Source:
- Relevance: The foundational text for -cleavage and RDA mechanisms described in Section 2.
-
-
Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS." Journal of Mass Spectrometry.
-
Source:
- Relevance: Supports the "mobile proton" theory utilized in the charge migration explan
-
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69.
-
Source:
- Relevance: Authoritative source for standard EI fragmentation patterns of thiazole and piperidine reference standards.
-
Benchmarking 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine: A Comparative Guide to a Novel Thiazolylpiperidine Scaffold
Abstract
This guide introduces a novel heterocyclic compound, 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine, and outlines a comprehensive benchmarking strategy to characterize its biological potential. Due to the novelty of this compound, this document serves as a proposed experimental framework rather than a repository of existing data. We present a direct comparison with two commercially available, structurally related compounds: 4-(4-Hydroxymethyl-thiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester and tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate . The proposed evaluation includes a panel of in vitro assays—cytotoxicity, antimicrobial activity, and enzyme inhibition—to elucidate the potential therapeutic applications of this new chemical entity. Detailed, step-by-step protocols for these assays are provided to ensure methodological rigor and reproducibility.
Introduction: The Rationale for a Novel Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Similarly, the thiazole moiety is a key pharmacophore found in a wide range of therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The combination of these two privileged structures in a single molecule, as in the case of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine, presents an intriguing opportunity for the discovery of novel bioactive compounds.
To objectively assess the potential of this new scaffold, a rigorous benchmarking study against known standards is essential. This guide proposes a series of experiments designed to profile its biological activity in key therapeutic areas where thiazolylpiperidine derivatives have shown promise.
The Benchmark Standards: Structurally and Functionally Relevant Comparators
The selection of appropriate standards is critical for a meaningful comparative analysis. We have chosen two commercially available compounds that share key structural features with our target molecule.
Standard 1: 4-(4-Hydroxymethyl-thiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
-
CAS Number: 864068-79-1[3]
-
Rationale for Selection: This compound contains the core 2-substituted piperidine and thiazole rings, making it a close structural analog. The presence of the Boc protecting group and a hydroxymethyl substituent provides a basis for comparing the influence of the free piperidine nitrogen and the tert-butyl group in our target compound.
Standard 2: tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
-
CAS Number: Not available, but listed as DrugBank ID DB08469.[4]
-
Rationale for Selection: While featuring an oxadiazole instead of a thiazole ring, this compound shares the piperidine core and a five-membered aromatic heterocycle. Its documented presence in the DrugBank database suggests potential biological relevance, making it a valuable comparator for assessing broader bioactivity.[4]
Physicochemical Properties of the Target Compound and Standards
A preliminary in silico analysis of the target compound and the selected standards provides a baseline for comparing their potential pharmacokinetic behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine | C₁₂H₂₀N₂S | 224.37 | 3.1 |
| 4-(4-Hydroxymethyl-thiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester | C₁₄H₂₂N₂O₃S | 314.41 | 1.9 |
| tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | C₁₆H₂₁N₃O₃S | 335.4 | 3.2 |
Note: Predicted LogP values are estimations and should be experimentally verified.
Proposed Experimental Benchmarking Protocols
The following protocols are designed to provide a comprehensive initial biological characterization of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine in comparison to the selected standards.
General Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay will be performed on a human cancer cell line (e.g., HeLa or A549) to determine the general cytotoxicity of the compounds.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and standards in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening: Broth Microdilution Method
Given the known antimicrobial properties of many thiazole derivatives, this assay will determine the Minimum Inhibitory Concentration (MIC) of the compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[8][9]
Experimental Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using Mueller-Hinton broth.[10]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Caption: Workflow for the AChE inhibition assay.
GLS1 is a key enzyme in cancer cell metabolism, and its inhibitors are being investigated as anticancer agents. [11][12] Experimental Protocol:
-
Reagent Preparation: Use a commercially available GLS1 inhibitor screening kit which typically includes GLS1 enzyme, L-glutamine substrate, and a detection reagent. [13][14]2. Assay Setup: In a 96-well plate, add the assay buffer and the test compound or a known GLS1 inhibitor (e.g., CB-839) as a positive control.
-
Enzyme Addition: Add the GLS1 enzyme to the wells.
-
Reaction Initiation: Start the reaction by adding the L-glutamine substrate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
Signal Detection: Measure the fluorescence or absorbance according to the kit's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Workflow for the GLS1 inhibition assay.
Data Presentation and Interpretation
The data generated from these assays will be presented in a clear and comparative format to facilitate the evaluation of the novel compound.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine | HeLa/A549 | 48/72 | [Data] |
| Standard 1 | HeLa/A549 | 48/72 | [Data] |
| Standard 2 | HeLa/A549 | 48/72 | [Data] |
Table 2: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine | [Data] | [Data] |
| Standard 1 | [Data] | [Data] |
| Standard 2 | [Data] | [Data] |
| Positive Control (e.g., Ciprofloxacin) | [Data] | [Data] |
Table 3: Comparative Enzyme Inhibition
| Compound | AChE IC₅₀ (µM) | GLS1 IC₅₀ (µM) |
| 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine | [Data] | [Data] |
| Standard 1 | [Data] | [Data] |
| Standard 2 | [Data] | [Data] |
| Positive Control (AChE: e.g., Donepezil) | [Data] | N/A |
| Positive Control (GLS1: e.g., CB-839) | N/A | [Data] |
Conclusion and Future Directions
This guide outlines a systematic approach to the initial biological characterization of the novel compound 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine. By benchmarking against structurally related standards, the proposed assays will provide valuable insights into its potential cytotoxicity, antimicrobial properties, and enzyme inhibitory activities. The results of this study will form a critical foundation for further lead optimization and preclinical development, should promising activity be identified. Future work could involve expanding the panel of cell lines and microbial strains, as well as exploring the mechanism of action for any observed biological effects.
References
-
AMSBIO. (n.d.). GLS1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Scribd. (n.d.). AChE Assay SOP. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
BPS Bioscience. (n.d.). GLS1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Arora, et al. (2015). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules.
- Lee, et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology.
-
Pharmacology Discovery Services. (n.d.). Staphylococcus aureus Screen MIC Panel. Retrieved from [Link]
-
J&W Pharmlab. (n.d.). 4-(4-Hydroxymethyl-thiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | C16H21N3O3S | CID 18690028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. microbeonline.com [microbeonline.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. mybiosource.com [mybiosource.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Glutaminase (GLS1) Inhibitor Screening Kit (Fluorometric) (ab283389) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal Procedures: 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine
Executive Summary & Immediate Directives
Do NOT dispose of this compound down the drain. 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine contains a secondary amine (piperidine) and a sulfur-containing heterocycle (thiazole). It poses risks of aquatic toxicity and exothermic reaction with acids.
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (due to SOx/NOx generation).
-
Waste Stream: Segregate as "Basic Organic Waste" or "Solid Hazardous Waste."
-
Critical Incompatibility: Do not mix with strong oxidizing agents or concentrated acids in closed waste containers.
Chemical Profile & Hazard Assessment
Understanding the molecule's functionality is the prerequisite for safe disposal. This compound is a bifunctional heterocycle often used as a medicinal chemistry building block.
| Property | Data / Assessment | Implications for Disposal |
| Chemical Structure | Piperidine ring (secondary amine) linked to a Thiazole ring. | Basic: Will react with acids. Nitrogen/Sulfur Rich: Requires specific incineration profiles. |
| Molecular Formula | C₁₂H₂₀N₂S | High BTU value; suitable for fuel blending if permitted. |
| Acidity/Basicity | Basic (Secondary Amine pKa ~10-11) | Must be segregated from Acid Waste to prevent heat generation. |
| Physical State | Solid (typically off-white powder) | Dust generation is a respiratory hazard during transfer. |
| Hazards (GHS) | Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3. | Standard PPE (Nitrile gloves, goggles) required. |
Waste Segregation & Handling Protocol
The following decision matrix dictates the operational workflow for segregating this specific compound.
Waste Stream Decision Tree (Visualization)
Figure 1: Logic flow for segregating piperidine-thiazole derivatives into correct laboratory waste streams.
Detailed Operational Steps
A. Solid Waste (Pure Compound or Spoiled Reagent)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar or double-line a fiber drum with 6-mil polyethylene bags.
-
Labeling: Mark clearly with the full chemical name. Do not use abbreviations like "TBTP."
-
Hazard Tag: Check "Toxic" and "Irritant."
B. Liquid Waste (Reaction Mixtures/Rinsate)
-
pH Check: Ensure the waste container is compatible with bases. Glass or HDPE is preferred.
-
Segregation:
-
Scenario A (Incompatible): Never pour this amine into a container already holding Acid Chlorides, Anhydrides, or Concentrated Acids (Sulfuric/Nitric). The neutralization reaction will be violent.
-
Scenario B (Compatible): Can be commingled with other basic organic wastes (e.g., Triethylamine, Pyridine solutions).
-
-
Rinsing: Triple rinse the original empty container with a compatible solvent (e.g., Ethanol). Add rinsate to the liquid waste container. Deface the label on the empty bottle and discard as "RCRA Empty" glass trash (if applicable by local regulation) or solid hazardous waste.
Spill Contingency Plan
In the event of a benchtop spill, immediate containment is required to prevent spread to floor drains.
Figure 2: Immediate response workflow for spills involving 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine.
Regulatory & Compliance Context
RCRA Classification (USA)
While this specific compound may not have a distinct "P" or "U" list code, it must be characterized by the generator.
-
Characteristic of Ignitability (D001): If in a flammable solvent.
-
Characteristic of Corrosivity (D002): If the pH of an aqueous solution is >12.5 (Possible for concentrated free amines).
-
Generator Knowledge: You must declare this as a "Non-Halogenated Organic" (unless in DCM) containing Sulfur and Nitrogen . This alerts the incineration facility to manage SOx/NOx emissions.
Incineration Requirements
The presence of the Thiazole ring (Sulfur) and Piperidine ring (Nitrogen) means this waste cannot be disposed of via standard fuel blending if the facility lacks scrubbers.
-
Requirement: Send to a TSD (Treatment, Storage, and Disposal) facility permitted for High-Temperature Incineration .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[2] Compound Summary: Piperidine Derivatives (Class).[3] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
